molecular formula C7H4N2O5S B8626627 2-Nitrobenzenesulfonyl isocyanate CAS No. 68322-82-7

2-Nitrobenzenesulfonyl isocyanate

Cat. No.: B8626627
CAS No.: 68322-82-7
M. Wt: 228.18 g/mol
InChI Key: WUTBRBBUURJOOS-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfonyl Isocyanate is a specialized chemical reagent that integrates a sulfonyl chloride moiety with a highly reactive isocyanate group (-N=C=O). Isocyanates are known to be strong electrophiles, reactive toward a variety of nucleophiles including alcohols, amines, and water . Upon reaction with an alcohol, an isocyanate forms a urethane linkage, while reaction with an amine yields a urea derivative . The 2-nitrobenzenesulfonyl (nosyl) group is a strongly electron-withdrawing group known in synthetic chemistry to facilitate nucleophilic ring-opening reactions, such as in aziridines, and can be readily removed under specific conditions . This dual functionality makes this compound a potentially valuable building block in organic synthesis, particularly for the development of novel polymers, the synthesis of complex molecules like β-amino acids, and for introducing the isocyanate functional group into target structures in a protected or activated form. The reactivity of the isocyanate group also necessitates careful handling, as exposure to moisture will lead to decomposition and release of carbon dioxide . This product is intended for use by qualified laboratory professionals solely for research and development purposes. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

68322-82-7

Molecular Formula

C7H4N2O5S

Molecular Weight

228.18 g/mol

IUPAC Name

2-nitro-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C7H4N2O5S/c10-5-8-15(13,14)7-4-2-1-3-6(7)9(11)12/h1-4H

InChI Key

WUTBRBBUURJOOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-nitrobenzenesulfonyl isocyanate with structurally or functionally related compounds from the evidence (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Functional Groups Reactivity Profile Key Applications Stability Notes
This compound -NO₂, -SO₂-NCO High reactivity with amines/alcohols Urea/carbamate synthesis Moisture-sensitive
2-Nitrobenzenesulfonyl chloride -NO₂, -SO₂-Cl Electrophilic substitution (e.g., Friedel-Crafts) Dyes, surfactants, intermediates Hydrolyzes to sulfonic acids
4-Chloro-2-methyl-1-(((2-nitrophenylthio)amino)benzene -NO₂, -Cl, -S- Thioamide formation, SNAr reactions Ligands, coordination chemistry Air-stable but light-sensitive
1-Chloro-4-[({[(2-phenylethyl)amino]carbonyl}amino)sulfonyl]benzene -SO₂-NHCONH- Hydrogen bonding, slow hydrolysis Drug delivery systems Stable in anhydrous conditions

Key Findings :

Reactivity :

  • The isocyanate group in this compound reacts rapidly with nucleophiles, enabling one-step urea/carbamate formation. In contrast, sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) require base catalysts for nucleophilic substitutions .
  • Thioamide derivatives (e.g., compound 3 in ) exhibit slower reactivity due to sulfur’s lower electronegativity but show selectivity in metal coordination .

Stability :

  • This compound is moisture-sensitive, necessitating anhydrous handling. Sulfonyl chlorides are similarly hydrolytically unstable but less reactive toward atmospheric moisture than isocyanates .
  • Chlorinated derivatives (e.g., compound 14 in ) demonstrate enhanced thermal stability due to electron-withdrawing chloro groups .

Applications :

  • Isocyanates are preferred in polymer chemistry (e.g., polyurethanes), whereas sulfonyl chlorides dominate in dye intermediates and surfactants due to cost-effectiveness .
  • Thioamide variants (e.g., compound 6 in ) are niche in catalysis and medicinal chemistry for their metal-binding capacity .

Research and Market Context

  • Market Trends: The global market for sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) is projected to grow at a CAGR of 4.2% (2025–2031), driven by agrochemical and pharmaceutical demand .
  • Synthetic Challenges : Isocyanates require stringent handling (e.g., inert atmospheres), increasing production costs compared to sulfonyl chlorides or thio derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitrobenzenesulfonyl isocyanate, and how do reaction conditions influence yield and purity?

  • Methodology : A common synthesis involves converting sulfonamides to sulfonyl isocyanates via phosgene treatment. For example, 4-chloro-3-nitrobenzenesulfonyl isocyanate was synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with phosgene and butyl isocyanate, yielding 66% after distillation . Key factors include temperature control (to prevent decomposition) and stoichiometric excess of phosgene to ensure complete conversion. Purity is enhanced by crystallization or chromatographic purification.

Q. How can this compound be characterized using spectroscopic methods?

  • Methodology : Infrared (IR) spectroscopy identifies the isocyanate group (sharp ~2250 cm⁻¹ N=C=O stretch). Nuclear Magnetic Resonance (NMR) confirms structural integrity: for example, aromatic protons in the nitrobenzenesulfonyl moiety appear as distinct multiplet signals in the 7.5–8.5 ppm range. Elemental analysis and mass spectrometry further validate molecular composition .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology : Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture-induced hydrolysis. Storage at –20°C in sealed, desiccated containers minimizes degradation. Personal protective equipment (gloves, goggles) is essential due to its reactivity with amines and alcohols, which can generate toxic byproducts .

Advanced Research Questions

Q. How can discrepancies in isocyanate quantification be resolved when using indirect GC vs. titration methods?

  • Methodology : Indirect GC analysis (e.g., derivatization with n-dibutylamine) offers higher precision due to internal standardization and automated integration, reducing human error. Titration, while simpler, lacks specificity for trace impurities. Cross-validation using both methods is recommended, especially when analyzing thermally labile isocyanates .

Q. What reaction mechanisms govern this compound’s reactivity with nucleophiles?

  • Methodology : The electrophilic isocyanate group undergoes nucleophilic attack by amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates. Kinetic studies using stopped-flow spectrometry or DFT calculations can elucidate activation barriers. For example, reactions with aminoindanes proceed via a two-step mechanism: rapid adduct formation followed by slower rearrangement .

Q. How does this compound facilitate enzyme immobilization in polymer supports?

  • Methodology : The sulfonyl isocyanate reacts with hydroxyl or amine groups on polymers (e.g., polyether resins) to form covalent carbamate linkages. Degree of substitution (D.S.) is quantified via elemental analysis or IR spectroscopy. For instance, grafting onto poly(bisphenol A-co-epichlorohydrin) achieved a D.S. of 0.62, confirmed by IR absorption at 1720 cm⁻¹ (C=O stretch) .

Data Contradictions and Validation

Q. Why do yields vary in sulfonyl isocyanate syntheses, and how can reproducibility be improved?

  • Analysis : Variability arises from incomplete phosgene reaction or side reactions (e.g., hydrolysis). Reproducibility is enhanced by rigorous drying of solvents, controlled phosgene addition rates, and post-synthesis purification via vacuum distillation or preparative HPLC .

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